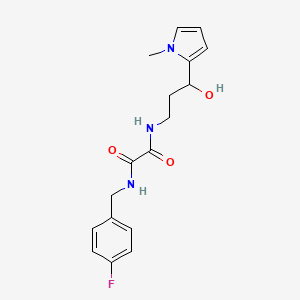

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a hydroxypropyl side chain bearing a 1-methylpyrrole moiety at the N2 position.

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-21-10-2-3-14(21)15(22)8-9-19-16(23)17(24)20-11-12-4-6-13(18)7-5-12/h2-7,10,15,22H,8-9,11H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIAJXYDYMTMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This document provides an overview of its synthesis, biological mechanisms, and relevant studies that highlight its activity.

Synthesis

The synthesis of this compound typically involves the following steps:

-

Preparation of Intermediates :

- Reaction of 4-fluorobenzylamine with oxalyl chloride to form a fluorobenzyl intermediate.

- Introduction of the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group through a nucleophilic substitution reaction.

-

Final Coupling :

- The final product is obtained by coupling the fluorobenzyl intermediate with the hydroxyphenylpropyl intermediate using oxalyl chloride under anhydrous conditions to prevent hydrolysis.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorobenzyl group enhances binding affinity to target proteins, while the hydroxyphenylpropyl moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, particularly anti-inflammatory responses.

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of compounds related to this compound. For instance, research on similar pyrrole-based compounds has shown significant anti-inflammatory activity in vivo, surpassing traditional agents like ibuprofen in efficacy . The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can significantly influence the anti-inflammatory potency.

Case Studies

A notable study evaluated a series of oxalamide derivatives for their anti-inflammatory properties. Among these, compounds similar to this compound demonstrated a marked reduction in edema in rat models induced by carrageenan. The most effective derivatives exhibited a reduction comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C16H20FN2O3 |

| Molecular Weight | 306.35 g/mol |

| CAS Number | 2034354-69-1 |

| Biological Activity | Anti-inflammatory, analgesic |

| Mechanism | Enzyme inhibition, receptor modulation |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs, emphasizing substituent impacts on physicochemical and biological properties:

Key Observations:

- R1 Groups : The 4-fluorobenzyl group in the target compound balances electronegativity and lipophilicity compared to bulkier groups (e.g., adamantyl in ) or electron-rich substituents (e.g., 2,4-dimethoxybenzyl in ). Fluorine’s small size and high electronegativity may enhance binding specificity in enzyme pockets.

- R2 Groups : The hydroxypropyl-pyrrole side chain in the target compound is distinct. The pyrrole ring enables π-π stacking or hydrogen bonding, contrasting with pyridyl (e.g., S336 in ) or benzyloxy groups (e.g., compound 6 in ).

Physicochemical Properties

- Melting Points: Adamantyl-containing oxalamides () exhibit high melting points (>210°C), suggesting crystalline stability. The target’s melting point is unknown but likely lower due to less rigid substituents.

- Solubility : The hydroxypropyl-pyrrole side chain may enhance aqueous solubility compared to hydrophobic groups (e.g., trifluoromethylphenyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.